2-((2-Chlorobenzyl)thio)-5-(2-chlorophenyl)-1,3,4-oxadiazole
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Overview
Description
2-((2-Chlorobenzyl)thio)-5-(2-chlorophenyl)-1,3,4-oxadiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Chlorobenzyl)thio)-5-(2-chlorophenyl)-1,3,4-oxadiazole typically involves the reaction of 2-chlorobenzyl chloride with thiosemicarbazide to form the intermediate 2-((2-chlorobenzyl)thio)semicarbazide. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired oxadiazole compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-((2-Chlorobenzyl)thio)-5-(2-chlorophenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism by which 2-((2-Chlorobenzyl)thio)-5-(2-chlorophenyl)-1,3,4-oxadiazole exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in microbial growth or inflammation.
DNA Interaction: It may intercalate with DNA, disrupting replication and transcription processes.
Signal Transduction: The compound could modulate signal transduction pathways, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
2-((2-Chlorobenzyl)thio)-1,3,4-thiadiazole: Similar structure but contains a thiadiazole ring instead of an oxadiazole ring.
2-((2-Chlorobenzyl)thio)-5-(2-chlorophenyl)-1,3,4-thiadiazole: Contains both sulfur and nitrogen atoms but differs in the ring structure.
Uniqueness
2-((2-Chlorobenzyl)thio)-5-(2-chlorophenyl)-1,3,4-oxadiazole is unique due to the presence of both sulfur and nitrogen atoms within the oxadiazole ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C15H10Cl2N2OS |
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Molecular Weight |
337.2 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C15H10Cl2N2OS/c16-12-7-3-1-5-10(12)9-21-15-19-18-14(20-15)11-6-2-4-8-13(11)17/h1-8H,9H2 |
InChI Key |
PGIRYEQXNCGUEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NN=C(O2)C3=CC=CC=C3Cl)Cl |
Origin of Product |
United States |
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